N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Description
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
N-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
InChI |
InChI=1S/C7H8N4/c1-8-6-2-3-7-10-9-5-11(7)4-6/h2-5,8H,1H3 |
InChI Key |
ORWPKQCJLKAVFT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN2C=NN=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-Methyl-triazolo[4,3-a]pyridin-6-amine
General Synthetic Strategy
The synthesis of N-Methyl-triazolo[4,3-a]pyridin-6-amine typically involves:
Stepwise Preparation Approach
Synthesis of 2-Hydrazinopyridine Intermediate
- Starting from 2-chloropyridine, reaction with hydrazine hydrate (99%) yields 2-hydrazinopyridine.
- This intermediate is a key building block for the formation of the triazolo ring system.
Formation of Triazolo Ring via Cyclization
- 2-Hydrazinopyridine is treated with chloroacetyl chloride to form a hydrazide intermediate.
- Subsequent treatment with phosphoryl chloride (POCl3) induces cyclization, producing 3-chloromethyl-triazolo[4,3-a]pyridine.
- This step efficiently constructs the fused triazolopyridine core.
Final Cyclization and Dehydration to N-Methyl-triazolo[4,3-a]pyridin-6-amine
- A dehydration step involving hydrazine derivatives under controlled conditions leads to the formation of the final triazolopyridine compound with the N-methyl amine at the 6-position.
- The compound can be isolated in stable salt or monohydrate forms, which are stable to air, moisture, and elevated temperatures.
Alternative Oxidative Cyclization Method
- Oxidative cyclization using N-chlorosuccinimide (NCS) has been reported for synthesizingtriazolo[4,3-a]pyridines.
- In this method, hydrazone precursors are dissolved in dry DMF, cooled, and treated with NCS.
- The reaction is highly exothermic and requires careful temperature control.
- After completion, the product is precipitated by addition of triethylamine and purified by filtration.
- This method provides efficient access to triazolopyridine derivatives, potentially adaptable for N-methyl substituted variants.
Comparative Table of Key Preparation Steps
Research Results and Observations
- The alkylation and cyclization steps yield stable intermediates suitable for scale-up synthesis.
- The nucleophilic substitution with methyl amine proceeds with good yields and allows for further functionalization.
- Dehydration under phosphorus (V) agents is effective in forming the fused triazolopyridine ring system with high purity (often >95%).
- The final compound is isolable as stable salts or hydrates, enhancing shelf-life and handling.
- Oxidative cyclization using NCS offers an alternative, mild, and efficient route, though care must be taken due to exothermicity.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the nitrogen atom of the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methyl amine, benzohydrazides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a nitrogen-containing heterocyclic compound featuring a triazole ring fused to a pyridine structure. It is characterized by a methyl group attached to the nitrogen atom of the triazole moiety and an amine functional group at the 6-position of the pyridine ring. The chemical formula for this compound is C7H8N4, and it has a molecular weight of approximately 148.17 g/mol. This compound is considered an interesting candidate for various chemical and biological applications due to its structural properties.
Studies on this compound have focused on its interactions with biological targets. The specific methylation at the nitrogen atom of the triazole ring, combined with the unique placement of the amine functional group on the pyridine ring, may influence its biological activity and interaction profiles compared to other analogs.
Related Triazolopyridine Derivatives and Their Properties
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Methyl-[1,2,4]triazolo[4,3-a]pyridin | Methyl group at position 1 | Potentially different receptor selectivity |
| 5-Amino-[1,2,4]triazolo[4,3-a]pyridine | Amino group at position 5 | Enhanced solubility and bioactivity |
| 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine | Methyl group at position 3 | Altered pharmacokinetics |
| 5-Nitro-[1,2,4]triazolo[4,3-a]pyridine | Nitro group at position 5 | Increased potency against certain cancer cell lines |
Mechanism of Action
The mechanism of action of N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. For example, as an A2B receptor antagonist, the compound binds to the A2B receptor and inhibits its activity, which can lead to reduced tumor growth and metastasis . The compound’s ability to inhibit enzymes such as JAK1 and JAK2 also contributes to its anticancer activity .
Comparison with Similar Compounds
Substituent Variations on the Triazolo Ring
Modifications at position 3 of the triazolo ring significantly alter physicochemical properties and bioactivity:
Modifications at the Amine Group
Alkylation or functionalization of the amine group impacts solubility and target interactions:
Biological Activity
N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a nitrogen-containing heterocyclic compound notable for its unique structural features. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the chemical formula and a molecular weight of approximately 164.17 g/mol. Its structure consists of a triazole ring fused to a pyridine ring with a methyl group attached to the nitrogen atom of the triazole moiety and an amine functional group at the 6-position of the pyridine ring. The following table summarizes key structural features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Methyl group at position 1 (triazole) | Potential anti-inflammatory and modulatory effects on receptors |
| 5-Amino-[1,2,4]triazolo[4,3-a]pyridine | Amino group at position 5 | Enhanced solubility and bioactivity |
| 5-Nitro-[1,2,4]triazolo[4,3-a]pyridine | Nitro group at position 5 | Increased potency against certain cancer cell lines |
Research indicates that this compound interacts with various biological targets. One primary target is histone acetyltransferase PCAF (P300/CBP-associated factor), which plays a crucial role in gene regulation by acetylating histones and other proteins. Inhibition of PCAF leads to altered gene expression profiles affecting cellular processes such as proliferation and apoptosis .
Additionally, studies have shown that this compound can inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction. This inhibition is significant in immunotherapy for cancer treatment. For instance, a related compound in the same class exhibited an IC50 value of 92.3 nM against PD-L1 .
Anticancer Properties
This compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . The compound's ability to inhibit specific enzymes involved in cellular metabolism further contributes to its anticancer activity.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties. These effects are hypothesized to arise from its interaction with receptors involved in inflammatory pathways .
Neurological Applications
There is growing interest in the potential neurological applications of this compound as a positive allosteric modulator for certain neurotransmitter receptors. This could pave the way for developing treatments for neurological disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition of PD-L1 Interaction : A study highlighted the potential of related compounds as inhibitors for PD-L1 interactions in cancer therapy .
- Cytotoxicity Against Cancer Cell Lines : Research indicated that this compound could effectively reduce cell viability in various cancerous cell lines through apoptosis induction .
- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) have shown that modifications at specific positions on the triazole or pyridine rings can significantly alter biological activity and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
